molecular formula C16H24N4O11 B591466 2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid CAS No. 127689-48-9

2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid

Cat. No.: B591466
CAS No.: 127689-48-9
M. Wt: 448.385
InChI Key: SIAZVTIHOHTZDD-UHFFFAOYSA-N
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Description

2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid is a siderophore produced by Staphylococcus aureus. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester iron from their environment. Iron is essential for bacterial growth and survival, making siderophores crucial for pathogenic bacteria like Staphylococcus aureus to thrive, especially in iron-limited conditions such as those found within a host organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid is synthesized from L-2,3-diaminopropionic acid, α-ketoglutarate, and citrate. The biosynthesis involves several enzymes encoded by the sbn gene cluster. SbnA and SbnB are key enzymes in this pathway, converting O-phospho-L-serine and L-glutamate into L-2,3-diaminopropionic acid and α-ketoglutarate . The reaction conditions typically involve the presence of pyridoxal 5’-phosphate (PLP) as a cofactor for SbnA .

Industrial Production Methods

The production would be optimized for iron-limited conditions to induce the expression of siderophore biosynthetic genes .

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid primarily undergoes complexation reactions with iron(III) ions. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The primary reagent involved in the reactions of staphyloferrin B is iron(III) ions. The complexation reaction occurs under neutral to slightly acidic pH conditions, which are typical of biological environments .

Major Products

The major product of the reaction between staphyloferrin B and iron(III) ions is the ferric-staphyloferrin B complex. This complex is then transported into the bacterial cell via specific siderophore transporters .

Scientific Research Applications

Mechanism of Action

2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid exerts its effects by binding to iron(III) ions with high affinity, forming a ferric-staphyloferrin B complex. This complex is recognized and transported into the bacterial cell by specific siderophore transporters such as Hts and Sir . Inside the cell, the iron is released and utilized for various metabolic processes, supporting bacterial growth and virulence .

Comparison with Similar Compounds

2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid is similar to other siderophores like staphyloferrin A, enterobactin, and pyoverdine. it is unique in its structure and the specific enzymes involved in its biosynthesis . Unlike staphyloferrin A, which is also produced by Staphylococcus aureus, staphyloferrin B is more critical for survival under iron-deprived conditions .

List of Similar Compounds

  • Staphyloferrin A
  • Enterobactin
  • Pyoverdine
  • Ferrichrome

This compound stands out due to its unique biosynthetic pathway and its critical role in the virulence of Staphylococcus aureus .

Properties

CAS No.

127689-48-9

Molecular Formula

C16H24N4O11

Molecular Weight

448.385

IUPAC Name

2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C16H24N4O11/c17-8(13(25)26)7-20-12(24)6-16(31,15(29)30)5-11(23)19-4-3-18-10(22)2-1-9(21)14(27)28/h8,31H,1-7,17H2,(H,18,22)(H,19,23)(H,20,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

SIAZVTIHOHTZDD-UHFFFAOYSA-N

SMILES

C(CC(=O)NCCNC(=O)CC(CC(=O)NCC(C(=O)O)N)(C(=O)O)O)C(=O)C(=O)O

Synonyms

staphyloferrin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid
Reactant of Route 6
2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid

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